Isobutyl 2,3-dichloropropanoate
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Overview
Description
Isobutyl 2,3-dichloropropanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with isobutanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as isobutyl 2-hydroxypropanoate can be formed.
Hydrolysis: The major products are 2,3-dichloropropanoic acid and isobutanol.
Scientific Research Applications
Isobutyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of isobutyl 2,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are susceptible to nucleophilic attack, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl 2,3-dichloropropanoate: Similar in structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Isobutyl 2,3-dichloropropanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its methyl and ethyl counterparts. These properties make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
89876-53-9 |
---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
2-methylpropyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-5(2)4-11-7(10)6(9)3-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
WHVMKUBKNGLRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(CCl)Cl |
Origin of Product |
United States |
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